molecular formula C12H15N B2625995 2-(2-Phenylethenyl)pyrrolidine CAS No. 2154467-80-6

2-(2-Phenylethenyl)pyrrolidine

Cat. No.: B2625995
CAS No.: 2154467-80-6
M. Wt: 173.259
InChI Key: RQGQABZKJKPSSY-CMDGGOBGSA-N
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Description

2-(2-Phenylethenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)pyrrolidine typically involves the reaction of pyrrolidine with styrene under specific conditions. One common method is the use of a palladium-catalyzed Heck reaction, where pyrrolidine and styrene are reacted in the presence of a palladium catalyst and a base, such as triethylamine, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenylethenyl)pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylethenyl)pyrrolidine is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6,8-9,12-13H,4,7,10H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGQABZKJKPSSY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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